Furalaxyl

Description

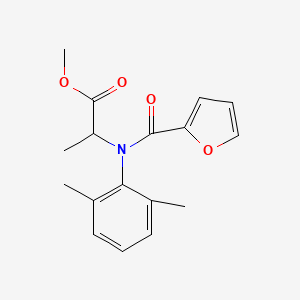

Industrial Fungicide; structure in first source

Properties

IUPAC Name |

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEXPHRYOLIQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047543 | |

| Record name | Furalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57646-30-7 | |

| Record name | Furalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furalaxyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furalaxyl (CAS No. 57646-30-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furalaxyl, with the CAS number 57646-30-7, is a systemic fungicide belonging to the phenylamide group of chemicals.[1][2] It is recognized for its efficacy against a range of fungal pathogens, particularly those within the Oomycetes class, such as Phytophthora and Pythium species.[2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and higher solubility in organic solvents.[1][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57646-30-7 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1][5] |

| Molecular Weight | 301.34 g/mol | [5] |

| IUPAC Name | methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate | |

| Synonyms | Fongarid, CGA 38140 | [5] |

| Melting Point | 70-84 °C | [6] |

| Boiling Point | 420.1±45.0 °C (Predicted) | [3] |

| Density | 1.179±0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | 230 mg/L (at 20 °C) | [3][4] |

| Vapor Pressure | 7 x 10⁻⁵ Pa (at 20 °C) | [3] |

| XLogP3 | 2.6 | [5] |

Mechanism of Action

This compound functions as a systemic fungicide with both protective and curative properties.[4] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by specifically targeting and inhibiting RNA polymerase I, an enzyme essential for the transcription of rRNA genes.[2][6] The disruption of rRNA synthesis ultimately leads to the cessation of protein synthesis and cell growth, proving lethal to the fungal pathogen. This compound is particularly effective against fungi in the order Peronosporales.[2][7]

Caption: Mechanism of action of this compound in fungal cells.

Synthesis

This compound, chemically known as methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alaninate, can be synthesized through a multi-step process. A general procedure for the synthesis of N-acyl-N-arylalaninates, the chemical class to which this compound belongs, is outlined below.

Experimental Protocol: General Synthesis of N-acyl-N-arylalaninates

This protocol is adapted from a general method for synthesizing N-acyl-N-arylalaninates and can be modified for the specific synthesis of this compound.

Step 1: Preparation of Methyl N-aryl-(RS)-alaninates

-

Dissolve 10.0 mmol of the corresponding aniline derivative (e.g., 2,6-dimethylaniline) in 15 mL of dry dimethylformamide (DMF).

-

Add 1.0 equivalent of potassium carbonate and 2.0 equivalents of potassium iodide to the solution.

-

Add 12.0 mmol of methyl-(RS)-2-chloropropionate dropwise to the reaction mixture.

-

Heat the mixture with stirring to 80 °C for 16–20 hours.

-

Filter the precipitate and wash it with DMF.

-

Pour the filtrate into 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic fractions, wash with water (3 x 100 mL) and 1N HCl (2 x 100 mL), and dry over anhydrous Na₂SO₄.

-

Distill off the solvent.

-

Purify the product using column chromatography with an eluent of ethyl acetate/hexane (1:5 or 1:9).

Step 2: N-acylation to form Methyl N-(Heteryl-5-carbonyl)-N-aryl-(RS)-alaninates

-

Add 1.5 mmol of the appropriate acid chloride (e.g., 2-furoyl chloride) dropwise to 1.0 mmol of the methyl aryl-(RS)-alaninate (from Step 1) in 10 mL of dry tetrahydrofuran.

-

While cooling, add 1.5 mmol of triethylamine.

-

The reaction proceeds to yield the final N-acylated product.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The determination of this compound residues in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and food safety. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

Gas Chromatography (GC)

A rapid and sensitive method for determining this compound residues involves extraction followed by GC analysis.

4.1.1. Experimental Protocol: GC Analysis of this compound Residues

-

Sample Preparation:

-

Soils and Peat Composts: Extract air-dried samples with acetone using a Soxhlet apparatus.

-

Plants: Macerate the sample with acetone. After filtration and dilution with water, partition with chloroform.

-

Nutrient Solutions: Extract directly with chloroform.

-

-

Chromatographic Conditions:

-

Injector: Splitless mode.

-

Carrier Gas: Helium or Nitrogen.

-

Detector: Nitrogen-selective detector (NSD) or a mass spectrometer.[8] A nitrogen chemiluminescence detector (NCD) can also be used for its high selectivity and sensitivity to nitrogen-containing compounds.[9][10]

-

Column: A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase.

-

Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.

-

-

Quantification: Use an external or internal standard method for quantification.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

HPLC and LC-MS/MS methods are widely used for the analysis of this compound, especially for its enantioselective separation and quantification.

4.2.1. Experimental Protocol: Enantioselective HPLC Analysis of this compound

-

Sample Preparation: Extract the sample with a suitable solvent like acetonitrile. The extract may require a clean-up step using solid-phase extraction (SPE).

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column is essential for enantiomeric separation. For example, a RegisPack column (5 µm, 25 cm x 4.6 mm) can be used.[11]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[11]

-

Flow Rate: Typically around 1.5 mL/min.[11]

-

Detection: UV detector set at 220 nm.[11]

-

-

Data Analysis: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

4.2.2. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Similar to HPLC, involving extraction and clean-up.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization).

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each this compound enantiomer.

-

Caption: General analytical workflow for this compound determination.

Toxicology

The toxicological profile of this compound is essential for assessing its risk to human health and the environment. Acute oral toxicity is a key parameter in this assessment.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol provides a framework for assessing the acute oral toxicity of this compound.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.

-

Housing and Feeding: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum, but fast animals overnight before dosing.

-

Dose Administration:

-

Administer this compound as a single oral dose by gavage. The substance can be dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

The test is typically initiated at a starting dose (e.g., 300 mg/kg) and then increased or decreased in subsequent animals based on the observed effects, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

-

Observations:

-

Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

-

Pathology: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Determine the dose at which evident toxicity or mortality occurs. The results are used to classify the substance according to its acute oral toxicity.

Environmental Fate

The environmental persistence and degradation of this compound are important considerations for its agricultural use.

Soil Dissipation

This compound degrades in soil, and this degradation can be enantioselective.

6.1.1. Experimental Protocol: Terrestrial Field Dissipation Study

-

Site Selection: Choose a field site with soil and climatic conditions representative of the intended use area.

-

Plot Design: Establish treated and control plots.

-

Application: Apply this compound to the treated plots at a known rate, mimicking agricultural practice.

-

Soil Sampling: Collect soil cores from different depths at various time intervals after application.

-

Sample Analysis: Analyze the soil samples for this compound and its potential degradation products using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the dissipation rate and half-life of this compound in the soil. The half-life for S-furalaxyl has been reported to be between 19.3 and 49.5 days, and for R-furalaxyl between 11.4 and 34.7 days, indicating faster degradation of the R-enantiomer in some soils.[7]

Photodegradation

This compound can undergo photodegradation in the presence of light. In the presence of oxygen and a sensitizer, it can transform into N-disubstituted formamide, maleic anhydride, and a 2(5H)-furanone derivative.[12]

6.2.1. Experimental Protocol: Photodegradation Study

-

Sample Preparation: Prepare aqueous solutions of this compound, potentially with a photosensitizer.

-

Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon arc lamp) or to natural sunlight.

-

Sampling: Collect aliquots of the solution at different time points during irradiation.

-

Analysis: Analyze the samples to determine the concentration of this compound and to identify any photoproducts, typically using HPLC or LC-MS.

-

Data Analysis: Determine the rate of photodegradation and identify the degradation pathway.

Caption: Environmental fate pathways of this compound.

Conclusion

This compound is a potent and selective systemic fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its key technical aspects, including its chemical and physical properties, synthesis, analytical methods for its detection, toxicological evaluation, and environmental fate. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug and pesticide development, facilitating further investigation and application of this important compound.

References

- 1. oecd.org [oecd.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. Unique selective detectors for gas chromatography: nitrogen and sulfur chemiluminescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. This compound - Regis Technologies [registech.com]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Mechanism of Action of Furalaxyl in Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furalaxyl, a member of the phenylamide class of fungicides, exhibits potent and specific activity against Oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's fungicidal action. The primary target of this compound is the nuclear RNA polymerase I (Pol I), a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA) genes. By inhibiting Pol I, this compound disrupts the synthesis of rRNA, leading to a cessation of protein synthesis and ultimately, cell death. This guide details the specifics of this interaction, the composition of the Oomycete RNA polymerase I, the molecular basis of target-site resistance, and presents relevant quantitative data on this compound's efficacy. Furthermore, it outlines key experimental protocols for studying the mechanism of action of this compound and other RNA polymerase I inhibitors in Oomycetes.

Introduction to this compound and Phenylamide Fungicides

This compound is a systemic fungicide that belongs to the phenylamide chemical group.[1] Phenylamides are highly effective and specific in controlling diseases caused by Oomycetes, such as Phytophthora, Pythium, and Plasmopara species.[2][3] A key characteristic of this fungicide class is their systemic nature, allowing for rapid absorption and translocation within the plant, providing both curative and preventative protection.[1] The mode of action of phenylamides, including this compound, is the specific inhibition of ribosomal RNA (rRNA) biosynthesis, a process vital for protein synthesis and cell growth in Oomycetes.[2][3]

The Molecular Target: Oomycete RNA Polymerase I

The primary molecular target of this compound and other phenylamides is the nuclear RNA polymerase I (Pol I).[4] This multi-subunit enzyme is exclusively responsible for the transcription of ribosomal RNA genes (rDNA), which encode the structural RNAs of the ribosome. In eukaryotes, Pol I is a complex enzyme typically composed of 14 subunits. In Oomycetes such as Phytophthora infestans, homologs for 12 of these subunits have been identified, suggesting a slightly different composition compared to yeast and humans.

The catalytic core of the enzyme is formed by the two largest subunits. The largest subunit, RPA190, has been identified as the specific target of phenylamide fungicides.[5]

Mechanism of Action: Inhibition of rRNA Synthesis

This compound exerts its fungicidal effect by binding to the RPA190 subunit of the RNA polymerase I complex. This binding event interferes with the enzyme's transcriptional activity, leading to a potent and specific inhibition of rRNA synthesis.[6] The disruption of rRNA production has profound downstream consequences for the Oomycete cell:

-

Cessation of Ribosome Biogenesis: Without the continuous supply of new rRNA molecules, the assembly of new ribosomes is halted.

-

Inhibition of Protein Synthesis: The decline in the ribosome pool leads to a rapid decrease in the overall rate of protein synthesis.

-

Arrest of Mycelial Growth and Development: As essential proteins cannot be synthesized, critical life processes such as mycelial growth, sporangia formation, and zoospore germination are inhibited.[1]

The following diagram illustrates the signaling pathway of this compound's action:

Caption: this compound inhibits rRNA transcription in Oomycetes.

Molecular Basis of Resistance

The development of resistance to phenylamide fungicides is a significant concern in agriculture. The primary mechanism of target-site resistance involves mutations in the RPA190 gene, which encodes the largest subunit of RNA polymerase I. These mutations alter the binding site of this compound, reducing its inhibitory effect. Several specific amino acid substitutions in the RPA190 protein have been linked to metalaxyl resistance in Phytophthora infestans, including F382Y, P980S, and V1476G.[2] While the exact genetics of resistance can be complex and may involve other genes, mutations in RPA190 are a key factor.[5]

Quantitative Data on this compound Efficacy

The efficacy of this compound and other phenylamides is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC50). These values can vary depending on the Oomycete species and the specific isolate.

| Fungicide | Oomycete Species | EC50 (µg/mL) | Reference |

| Metalaxyl | Phytophthora nicotianae (sensitive) | 0.328 | [7] |

| Metalaxyl | Phytophthora cactorum (sensitive) | 0.01 - 1.0 | [8] |

| Mefenoxam | Phytophthora capsici (sensitive) | 0.568 | [9] |

| Mefenoxam | Phytophthora capsici (resistant) | 366.5 | [9] |

| Metalaxyl | Pythium ultimum (sensitive) | < 1.0 | [10] |

| Metalaxyl | Pythium irregulare | 0.20 | [10] |

| Metalaxyl | Phytophthora nagaii | 0.025 - 0.085 | [11] |

| Metalaxyl | Phytophthora tentaculata | 0.170 - 0.391 | [11] |

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the EC50 value of a fungicide against an Oomycete.

Materials:

-

Pure culture of the target Oomycete

-

Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile distilled water

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare the culture medium and amend it with a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing Oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each petri dish.

-

Incubate the plates at the optimal growth temperature for the Oomycete in the dark.

-

Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

The following diagram outlines the workflow for this assay:

Caption: Workflow for in vitro fungicide sensitivity assay.

Oomycete RNA Polymerase I Inhibition Assay (Adapted Protocol)

Objective: To determine the direct inhibitory effect of this compound on the transcriptional activity of Oomycete RNA polymerase I.

Part 1: Purification of RNA Polymerase I from Oomycetes

Materials:

-

Large-scale culture of the target Oomycete

-

Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors)

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater, French press)

-

Ultracentrifuge

-

Chromatography system (e.g., FPLC)

-

Affinity chromatography column (if a tagged subunit is expressed) or a series of ion-exchange and size-exclusion columns (e.g., DEAE-sepharose, Heparin-sepharose, Superose 6).

Procedure:

-

Harvest a large quantity of Oomycete mycelia and flash-freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Resuspend the powder in lysis buffer and further disrupt the cells using a homogenizer.

-

Clarify the lysate by ultracentrifugation to remove cell debris and organelles.

-

Subject the supernatant to a series of chromatographic steps to purify the RNA polymerase I complex. This is a multi-step and complex process that requires optimization for each specific Oomycete.

Part 2: In Vitro Transcription Assay

Materials:

-

Purified Oomycete RNA polymerase I

-

DNA template containing an Oomycete rDNA promoter and a reporter gene (e.g., a G-less cassette)

-

Ribonucleoside triphosphates (ATP, CTP, UTP, and α-³²P-GTP or another labeled nucleotide)

-

Transcription buffer (containing MgCl₂, DTT, etc.)

-

This compound at various concentrations

-

RNase inhibitor

-

Scintillation counter or phosphorimager

Procedure:

-

Set up transcription reactions in microcentrifuge tubes on ice. Each reaction should contain transcription buffer, the DNA template, ATP, CTP, and UTP.

-

Add different concentrations of this compound to the respective tubes. Include a no-fungicide control and a no-enzyme control.

-

Add the purified RNA polymerase I to each reaction.

-

Initiate transcription by adding the labeled nucleotide (e.g., α-³²P-GTP) and incubating at the optimal temperature (to be determined empirically).

-

Stop the reaction after a defined period by adding a stop solution (e.g., EDTA and proteinase K).

-

Precipitate the newly synthesized RNA.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or visualize the transcripts by gel electrophoresis and phosphorimaging.

-

Calculate the percentage of inhibition of transcription at each this compound concentration.

Conclusion

This compound is a highly effective fungicide against Oomycetes due to its specific inhibition of RNA polymerase I, a fundamental enzyme for rRNA synthesis. This targeted mechanism disrupts ribosome biogenesis and protein synthesis, leading to the cessation of growth and development in these pathogens. Understanding the molecular details of this interaction, including the composition of the target enzyme and the mechanisms of resistance, is crucial for the continued effective use of this compound and for the development of new fungicidal compounds. The experimental protocols outlined in this guide provide a framework for further research into the mode of action of this compound and other oomycete-specific inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. soybeanresearchdata.com [soybeanresearchdata.com]

- 4. global-agriculture.com [global-agriculture.com]

- 5. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. api.fspublishers.org [api.fspublishers.org]

- 8. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sensitivity of Pythium irregulare, P. sylvaticum, and P. ultimum from Forest Nurseries to Mefenoxam and Fosetyl-Al, and Control of Pythium Damping-off [hero.epa.gov]

- 11. researchgate.net [researchgate.net]

The Enantioselective Bioactivity of Furalaxyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furalaxyl is a systemic fungicide belonging to the phenylamide class, widely used in agriculture to control diseases caused by Oomycetes, such as downy mildews and late blight. As a chiral compound, this compound exists as two enantiomers, (R)-furalaxyl and (S)-furalaxyl. It is well-established that the biological activity of many chiral pesticides resides primarily in one of the enantiomers. This technical guide provides an in-depth overview of the differential biological activities of this compound enantiomers, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation

The biological activity of this compound enantiomers exhibits significant enantioselectivity, with differences observed in their fungicidal action, ecotoxicity, and environmental fate.

Table 1: Fungicidal Activity of this compound Enantiomers

While it is widely reported that the fungicidal activity of phenylamides like this compound is primarily due to the (R)-enantiomer, specific EC50 or MIC values for the individual enantiomers of this compound against target Oomycetes were not available in the reviewed literature. The R-enantiomer is considered the active form, while the S-enantiomer is considered significantly less active or inactive.

| Enantiomer | Target Organism | Activity Metric | Value (mg/L) | Reference |

| (R)-furalaxyl | Oomycetes | EC50/MIC | Not Available | - |

| (S)-furalaxyl | Oomycetes | EC50/MIC | Not Available | - |

Table 2: Ecotoxicity of this compound Enantiomers

In contrast to its fungicidal activity, the S-enantiomer of this compound has been shown to be more toxic to certain non-target organisms.

| Enantiomer | Non-Target Organism | Activity Metric | Value (mg/L) | Reference |

| (R)-furalaxyl | Scenedesmus obliquus | 96h EC50 | 15.26[1] | [1] |

| (S)-furalaxyl | Scenedesmus obliquus | 96h EC50 | 13.59[1] | [1] |

Table 3: Environmental Fate of this compound Enantiomers

The enantiomers of this compound also exhibit different degradation rates in the environment, which can lead to an enrichment of the less active but potentially more ecotoxic enantiomer.

| Enantiomer | Environment | Metric | Value (days) | Reference |

| (R)-furalaxyl | Agricultural Soil | Half-life | 11.4 - 34.7[2] | [2] |

| (S)-furalaxyl | Agricultural Soil | Half-life | 19.3 - 49.5[2] | [2] |

Mechanism of Action: Inhibition of RNA Polymerase I

This compound, like other phenylamide fungicides, has a specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in Oomycetes. This is achieved through the inhibition of RNA polymerase I. The (R)-enantiomer is responsible for this inhibitory activity. The disruption of rRNA synthesis ultimately leads to the cessation of protein synthesis and cell death.

References

A Technical Guide to the Mode of Action of Furalaxyl as an RNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Furalaxyl's mode of action. This compound is a systemic fungicide belonging to the phenylamide chemical class, designated under the Fungicide Resistance Action Committee (FRAC) Group 4.[1][2] It exhibits high specificity and efficacy against pathogens in the class Oomycetes, such as Phytophthora and Pythium species, which are responsible for devastating plant diseases like late blight and root rot.[1][3] The primary mechanism through which this compound exerts its fungicidal effect is the specific inhibition of ribosomal RNA (rRNA) synthesis, a fundamental process for pathogen growth and survival.[2][3]

The Molecular Target: RNA Polymerase I in Oomycetes

The primary molecular target of this compound and other phenylamide fungicides is RNA Polymerase I (Pol I).[2][3] In eukaryotic organisms, including Oomycetes, protein synthesis is contingent on the proper functioning of ribosomes. The synthesis of these ribosomes is a complex process that begins with the transcription of ribosomal DNA (rDNA) into a large precursor ribosomal RNA (pre-rRNA) molecule. This critical transcription step is exclusively catalyzed by the enzyme RNA Polymerase I.

The pre-rRNA molecule undergoes extensive processing to yield the mature 18S, 5.8S, and 28S rRNA components, which form the structural and catalytic core of the ribosome. Consequently, the continuous activity of RNA Polymerase I is essential for maintaining the pool of ribosomes required to sustain protein synthesis, and therefore, is indispensable for cell growth, proliferation, and viability. By targeting this enzyme, this compound strikes at the heart of the pathogen's cellular machinery.

Biochemical Mechanism of Inhibition

This compound functions as a site-specific inhibitor, binding to RNA Polymerase I or an associated factor, thereby disrupting its catalytic activity. This action prevents the transcription of rDNA into pre-rRNA. The immediate consequence is a rapid decline in the synthesis of new ribosomes.

Without a sufficient supply of functional ribosomes, the translation of messenger RNA (mRNA) into proteins ceases. This shutdown of protein synthesis affects all aspects of fungal life, including:

-

Mycelial Growth: The extension of hyphae, which requires constant synthesis of structural proteins and enzymes, is halted.

-

Cell Division: The production of proteins necessary for mitosis and cytokinesis is inhibited.

-

Spore Formation and Germination: The development and germination of spores, critical for disease propagation, are prevented.

This comprehensive disruption of cellular functions ultimately leads to the death of the pathogen. Studies on the related phenylamide metalaxyl show that rRNA synthesis is inhibited by over 90% shortly after application, while DNA and protein synthesis are affected later, confirming that RNA synthesis is the primary target.[4]

Quantitative Analysis of Phenylamide Activity

Table 1: Efficacy of Phenylamide Fungicides Against Phytophthora spp.

| Compound | Target Organism | Assay Type | Efficacy Metric | Value (µg/mL) | Citation |

|---|---|---|---|---|---|

| Metalaxyl | Phytophthora sojae | Mycelial Growth | Average EC50 | 0.056 | [5] |

| Mefenoxam | Phytophthora sojae | Mycelial Growth | Average EC50 | 0.060 | [5] |

| Metalaxyl | Phytophthora nicotianae | ³H-uridine incorporation | % Inhibition | ~80% | [4] |

| Metalaxyl | Phytophthora nicotianae | rRNA Synthesis Analysis | % Inhibition | >90% | [4] |

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of a pathogen.

Experimental Protocols for Elucidating Mode of Action

Determining that a compound inhibits RNA synthesis involves a combination of whole-cell and cell-free assays. Below are detailed methodologies for key experiments.

This assay directly measures the effect of this compound on the enzymatic activity of RNA Polymerase I in a cell-free system using isolated nuclei.

1. Isolation of Transcriptionally Active Nuclei:

-

Grow mycelia of the target Oomycete (e.g., Phytophthora infestans) in a suitable liquid medium.

-

Harvest fresh mycelium by filtration and immediately freeze in liquid nitrogen.[6]

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in an ice-cold nuclei isolation buffer (e.g., 1M hexylene glycol, 50 mM PIPES-KOH pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol).[7]

-

Homogenize the suspension and filter through layers of muslin or Miracloth to remove large debris.

-

Centrifuge the filtrate at high speed (e.g., 10,000 x g) to pellet crude nuclei and organelles.

-

For higher purity, resuspend the pellet and layer it onto a Percoll density gradient for centrifugation to separate nuclei from other cellular components.[8]

-

Carefully collect the nuclear fraction, wash with buffer, and resuspend in a storage buffer containing glycerol. Quantify the DNA concentration of the nuclear suspension.[9]

2. In Vitro Transcription Reaction:

-

Prepare a 2X reaction mix on ice containing: 100 mM HEPES-KOH (pH 7.9), 4 mM MnCl₂, 1 mM each of ATP, CTP, and UTP, calf thymus DNA as a template, and α-amanitin (10 µg/mL) to specifically inhibit RNA Polymerases II and III.[10]

-

Prepare a "hot mix" by adding a radiolabeled nucleotide, such as [α-³²P]GTP, to the 2X reaction mix.[10]

-

In separate reaction tubes, add the isolated nuclei suspension.

-

Add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Include a solvent-only control.

-

Initiate the reaction by adding the "hot mix" to each tube. The final reaction volume is typically 25-50 µL.

-

Incubate the reactions at an optimal temperature (e.g., 25-30°C) for 30-60 minutes.

3. Quantification of RNA Synthesis:

-

Stop the reaction by adding a stop solution and placing tubes on ice.

-

Spot the entire reaction volume onto DE81 filter paper discs.

-

Wash the discs multiple times in a sodium phosphate buffer to remove unincorporated radiolabeled nucleotides.

-

Perform final washes in ethanol and acetone and allow the discs to dry completely.

-

Place each disc in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

-

Normalize the CPM to the amount of DNA in each reaction. The reduction in normalized CPM in this compound-treated samples compared to the control indicates the level of inhibition.[9]

This assay assesses the impact of this compound on overall RNA synthesis in living fungal cells by measuring the uptake of a radiolabeled precursor.

1. Fungal Culture and Treatment:

-

Grow the target Oomycete in liquid culture until it reaches the early-to-mid logarithmic growth phase.

-

Aliquot the culture into separate flasks.

-

Add this compound from a stock solution to achieve a desired range of final concentrations. Include a solvent-only control.

-

Incubate for a short period (e.g., 15-30 minutes) to allow the fungicide to act.

2. Radiolabeling:

-

Add a radiolabeled RNA precursor, typically [5,6-³H]-uridine, to each flask at a final concentration of ~1-5 µCi/mL.[4][11]

-

Continue incubation for a defined pulse period (e.g., 30-60 minutes) to allow for the incorporation of the label into newly synthesized RNA.

3. Harvesting and Extraction:

-

Stop the incorporation by rapidly cooling the cultures on ice.

-

Harvest the mycelia by vacuum filtration and wash thoroughly with ice-cold buffer to remove external radioactivity.

-

Lyse the cells and precipitate macromolecules (including RNA, DNA, and protein) using cold trichloroacetic acid (TCA).

-

Collect the precipitate by filtration onto glass fiber filters.

4. Quantification:

-

Wash the filters extensively with cold TCA and ethanol to remove any remaining unincorporated precursors.

-

Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter.

-

A dose-dependent decrease in CPM in the this compound-treated samples compared to the control indicates inhibition of nucleic acid synthesis.[4]

Mechanisms of Resistance

Resistance to phenylamide fungicides like this compound is a significant concern in agriculture. While the precise molecular mechanism is still under investigation for all species, evidence strongly points to mutations in the gene encoding the large subunit of the target enzyme, RNA Polymerase I.[1][2] These mutations likely alter the binding site of the fungicide, reducing its inhibitory effect without completely compromising the enzyme's essential function. The development of resistance is often controlled by one or two major genes, allowing for rapid selection in pathogen populations under continuous fungicide pressure.[2]

References

- 1. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylamides | FRAC [frac.info]

- 3. mdpi.com [mdpi.com]

- 4. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. How Does the Sample Preparation of Phytophthora infestans Mycelium Affect the Quality of Isolated RNA? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 11. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Furalaxyl: A Technical Guide to its Discovery, Mechanism, and Application

Abstract

Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate) is a systemic fungicide belonging to the phenylamide (acylalanine) chemical class. First introduced in 1977 by Ciba-Geigy, it emerged as a highly specific and effective agent against plant pathogens in the class Oomycetes. Its mode of action involves the targeted inhibition of ribosomal RNA (rRNA) synthesis through the specific disruption of RNA polymerase I, a mechanism that provides both protective and curative activity against diseases such as damping-off and root rot caused by Pythium and Phytophthora species. This technical guide provides an in-depth overview of the history, synthesis, mechanism of action, and fungicidal properties of this compound, intended for researchers and professionals in the fields of plant pathology and drug development.

Discovery and History

This compound, also known by its developmental code CGA 38140 and trade names such as Fongarid, was introduced by the Swiss chemical company Ciba-Geigy in 1977.[1][2] Its development was part of a broader effort in the 1970s to discover and commercialize systemic fungicides with more specific modes of action, moving away from the broad-spectrum, non-systemic fungicides that dominated the market previously.[3]

The phenylamide group, to which this compound belongs, represented a significant advancement in the control of Oomycete pathogens.[3] These pathogens, which include devastating species of Phytophthora and Pythium, were difficult to manage with existing fungicides. The introduction of this compound and its close relative, metalaxyl, provided a new level of control through their systemic properties, allowing for protection of new plant growth and curative action against established infections.[3] The discovery of phenylamides originated from the screening of chloroacetanilide herbicides, which led to the identification of the fungicidal properties of the acylalanine chemical structure.

Chemical Synthesis

This compound is a racemic mixture of (S)- and (R)-enantiomers.[1] The synthesis involves a multi-step process starting from common chemical precursors. A general procedure for the synthesis of this compound and related N-acyl-N-arylalaninates is described below.

Experimental Protocol: General Synthesis of this compound

Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

-

Dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable solvent such as dry dimethylformamide (DMF).

-

Add potassium carbonate (1.0 equivalent) and potassium iodide (2.0 equivalents) to the solution.

-

Add methyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture with stirring to approximately 80°C for 16-20 hours.

-

After cooling, filter the precipitate and wash it with DMF.

-

Pour the filtrate into water and extract the product with ethyl acetate.

-

Wash the combined organic fractions with water and 1N HCl, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting methyl N-(2,6-dimethylphenyl)-DL-alaninate intermediate, for example, by column chromatography.

Step 2: N-acylation to form this compound

-

Dissolve the intermediate from Step 1 (1.0 equivalent) in a dry solvent such as tetrahydrofuran (THF).

-

Add triethylamine (1.5 equivalents) to the solution.

-

While cooling, add furan-2-carboxylic acid chloride (1.5 equivalents) dropwise.

-

Stir the reaction mixture at 50°C for approximately 4 hours.

-

After the reaction, add water and extract the final product, this compound, with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.

This synthetic route produces a racemic mixture of the two enantiomers of this compound.

Mode of Action and Signaling Pathway

This compound exhibits a highly specific mode of action, which is a hallmark of the phenylamide fungicide group. It functions as a nucleic acid synthesis inhibitor, specifically targeting the transcription of ribosomal RNA (rRNA) by inhibiting RNA polymerase I (Pol I) in susceptible Oomycetes.[1][3]

Biochemical Mechanism

In eukaryotic cells, three distinct RNA polymerases are responsible for transcription. RNA polymerase I is exclusively located in the nucleolus and is responsible for transcribing the large ribosomal RNA genes (rDNA), which are later processed into the 18S, 5.8S, and 28S rRNA components of the ribosome. By inhibiting Pol I, this compound effectively halts ribosome biogenesis. This cessation of ribosome production leads to a rapid inhibition of protein synthesis, which in turn stops essential cellular processes such as mycelial growth and spore germination, ultimately leading to the death of the pathogen.[3] The high selectivity of this compound is due to the unique structure of the RNA polymerase I enzyme in Oomycetes compared to fungi, plants, and animals.

Signaling Pathway Diagram

The following diagram illustrates the targeted inhibition of the rRNA synthesis pathway by this compound.

Caption: this compound inhibits RNA Polymerase I, blocking rRNA synthesis and subsequent fungal growth.

Fungicidal Spectrum and Efficacy

This compound is highly selective for pathogens within the class Oomycetes, particularly those in the order Peronosporales.[4] This includes economically significant soil-borne and foliar pathogens.

-

Pythium spp.: Causes damping-off in seedlings and root rot in a wide variety of crops.

-

Phytophthora spp.: Responsible for devastating diseases like late blight, root rot, and stem rot in numerous plant species.

-

Downy Mildews: Such as Plasmopara viticola (grape downy mildew).

Data Presentation

| Pathogen Species | Host | Fungicide | Mean EC₅₀ (µg/mL) | Reference(s) |

| Phytophthora erythroseptica | Potato | Mefenoxam | < 1.0 (Sensitive) | [5][6] |

| Phytophthora cactorum | Strawberry | Metalaxyl | 0.05 - >100 | [7] |

| Phytophthora cinnamomi | Avocado | Mefenoxam | 0.061 | [8] |

| Pythium ultimum | Various | Mefenoxam | < 1.0 (Sensitive) | [5][6] |

| Pythium spp. | Carrot | Metalaxyl | 0.01 - 5.0 | [7][9] |

Note: EC₅₀ values represent the effective concentration required to inhibit 50% of mycelial growth. Sensitivity can vary significantly between isolates, with resistant isolates showing EC₅₀ values >100 µg/mL.[5]

Key Experimental Protocols

In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC₅₀ value of a fungicide against a mycelial-producing oomycete.

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target pathogen.

Materials:

-

Pure culture of the target oomycete (Pythium or Phytophthora spp.).

-

Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).

-

This compound stock solution of known concentration (e.g., dissolved in DMSO or acetone).

-

Sterile petri dishes (9 cm).

-

Sterile cork borer (5 mm diameter).

-

Incubator set to the optimal growth temperature for the pathogen (e.g., 20-25°C).

Procedure:

-

Media Preparation: Prepare the culture medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.

-

Fungicide Amendment: Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone should also be prepared. Pour the amended media into sterile petri dishes.

-

Inoculation: From the margin of an actively growing culture of the target oomycete, take 5 mm mycelial plugs using a sterile cork borer.

-

Incubation: Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate. Incubate the plates in the dark at the appropriate temperature.

-

Data Collection: When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the logarithm of the fungicide concentration and use probit analysis or non-linear regression to calculate the EC₅₀ value.

The following workflow diagram illustrates the process for determining fungicide efficacy.

Caption: Workflow for an in vitro fungicide efficacy screening assay to determine EC50 values.

In Vitro RNA Polymerase I Activity Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on its target enzyme.

Objective: To quantify the activity of RNA polymerase I in isolated nuclei and assess its inhibition by this compound.[10]

Materials:

-

Oomycete mycelia.

-

Nuclei isolation buffers.

-

Reaction buffer containing HEPES-KOH, MnCl₂, ATP, CTP, and cold GTP.

-

Radiolabeled [α-³²P]GTP or [³H]uridine triphosphate.

-

α-amanitin (to inhibit RNA polymerase II and III).

-

This compound solution at various concentrations.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Nuclei Isolation: Harvest fresh oomycete mycelia and homogenize them in a specific buffer to release the nuclei. Purify the nuclei through centrifugation and washing steps.

-

Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction buffer, radiolabeled nucleotide, α-amanitin, and the isolated nuclei.

-

Inhibition Assay: For test samples, add varying concentrations of this compound to the reaction tubes. Include a control with no fungicide.

-

Incubation: Incubate the reaction tubes at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes) to allow for RNA synthesis.

-

Stopping the Reaction: Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

Quantification: Collect the precipitated, radiolabeled RNA on glass fiber filters. Wash the filters to remove unincorporated nucleotides.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity counts from the this compound-treated samples to the control to determine the percentage of inhibition of RNA polymerase I activity.

Resistance

As with many single-site inhibitor fungicides, resistance to phenylamides, including this compound, is a significant concern. Resistance in Oomycete populations can arise from mutations in the target gene encoding a subunit of the RNA polymerase I complex.[7] These mutations can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective. Due to the high risk of resistance development, this compound and other phenylamide fungicides are often used in mixtures or in rotation with fungicides that have different modes of action.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound (Ref: IPE 134) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sensitivity of North American Isolates of Phytophthora erythroseptica and Pythium ultimum to Mefenoxam (Metalaxyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furalaxyl and its Classification in FRAC Group 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furalaxyl is a systemic fungicide belonging to the phenylamide class of chemicals, first introduced by Ciba-Geigy in 1977.[1] It is highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight, downy mildew, and Pythium damping-off.[2][3] This technical guide provides a comprehensive overview of this compound, its mode of action, classification within the Fungicide Resistance Action Committee (FRAC) framework, and relevant experimental methodologies for its study.

FRAC Classification and Resistance Profile

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.[4] this compound is classified under FRAC Group 4 , which encompasses the phenylamides.[2][3][5]

Table 1: FRAC Classification of this compound

| FRAC Group | 4 |

| Group Name | Phenylamides (PA) |

| Chemical Group | Acylalanines |

| Mode of Action | Nucleic acids synthesis |

| Target Site | RNA polymerase I |

| Resistance Risk | High |

Fungicides in FRAC Group 4 are recognized as having a high risk of resistance development in target pathogens.[2][3] Resistance to phenylamides is often due to a single gene mutation, which can lead to a rapid loss of efficacy in the field. Therefore, strict adherence to resistance management strategies, such as rotation with fungicides from different FRAC groups, is crucial for the sustainable use of this compound and other phenylamides.

Mode of Action: Inhibition of RNA Polymerase I

The primary mode of action of this compound is the specific inhibition of nucleic acid synthesis in oomycetes.[6] It targets the enzyme RNA polymerase I , which is responsible for the transcription of ribosomal RNA (rRNA) genes.[7][8] The inhibition of rRNA synthesis disrupts the production of ribosomes, the cellular machinery for protein synthesis, ultimately leading to the cessation of fungal growth and development.[3][7] This targeted action makes this compound highly selective for oomycetes.[9]

References

- 1. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]

- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. usablight.org [usablight.org]

IUPAC name for Furalaxyl: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate

IUPAC Name: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate

This technical guide provides a comprehensive overview of Furalaxyl, a systemic fungicide belonging to the phenylamide class of chemicals.[1] Developed for the control of soil-borne diseases caused by Oomycetes, particularly Pythium and Phytophthora species, this compound has been utilized in agricultural and horticultural settings.[2] This document details its chemical and physical properties, mechanism of action, synthesis, toxicological profile, and relevant experimental protocols for researchers, scientists, and professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a racemic mixture of (R)- and (S)-enantiomers.[3] It presents as a white crystalline solid with low solubility in water but higher solubility in organic solvents.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57646-30-7 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| Physical State | White crystalline solid | [4] |

| Melting Point | 70-102 °C | |

| Water Solubility | 230 mg/L (at 20°C) | |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | [1] |

| Vapor Pressure | 7 x 10⁻⁵ Pa (at 20°C) |

Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

This compound exerts its fungicidal effect through a highly specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in Oomycetes.[3][4] This is achieved by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[4] The disruption of rRNA synthesis halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and reproduction.[4] This targeted mechanism provides this compound with its high selectivity towards Oomycetes.[5]

Below is a diagram illustrating the signaling pathway of RNA Polymerase I inhibition.

Caption: RNA Polymerase I transcription and its inhibition by this compound.

Synthesis of this compound

A general synthetic route to this compound involves a two-step process starting from commercially available precursors. The synthesis of related acylalanine fungicides like Metalaxyl follows a similar pathway.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of methyl N-(2,6-xylyl)-DL-alaninate

-

Dissolve 2,6-dimethylaniline in a suitable solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate, to the solution.

-

Slowly add methyl 2-bromopropionate to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl N-(2,6-xylyl)-DL-alaninate.

Step 2: Acylation to form this compound

-

Dissolve the product from Step 1 in a dry aprotic solvent like dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-furoyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the resulting crude this compound by recrystallization or column chromatography.

Quantitative Data

Toxicological Data

The acute toxicity of this compound has been evaluated in various organisms. A summary of the available data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Administration | LD₅₀ / LC₅₀ / EC₅₀ | Reference |

| Rat | Oral | 940 mg/kg | [3] |

| Rat | Dermal | >3100 mg/kg | [4] |

| Rat | Inhalation (4h) | >3.98 mg/L | [4] |

| Desmodesmus subspicatus (Algae) | - | EC₅₀: 27.0 mg/L | [3] |

LD₅₀: Lethal Dose for 50% of the test population. LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effective Concentration for 50% of the test population.

Fungicidal Efficacy

Table 3: Comparative Fungicidal Efficacy of Mefenoxam

| Pathogen | EC₅₀ (µg/mL) | Reference |

| Pythium irregulare | 0.049 - 0.173 | [6] |

| Pythium ultimum | 0.005 - 0.006 | [6] |

| Phytophthora cactorum | Intermediate resistance noted | [7] |

| Phytophthora erythroseptica | 0.08 - 0.35 | [7] |

| Phytophthora nicotianae | 0.06 - 0.15 | [7] |

Experimental Protocols

In Vitro Fungicide Efficacy Testing

This protocol outlines a method to determine the in vitro efficacy of this compound against Oomycete pathogens like Pythium spp. using a multiwell plate assay.

Caption: Workflow for in vitro fungicide efficacy testing.

Protocol:

-

Pathogen Culture: Grow the target Oomycete (e.g., Pythium aphanidermatum) on a suitable agar medium (e.g., V8 juice agar) until sufficient mycelial growth is achieved.

-

Inoculum Preparation: Prepare a mycelial suspension or zoospore suspension from the actively growing culture in sterile water or liquid medium. Adjust the concentration of the inoculum as required.

-

Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add the appropriate growth medium (e.g., PDB - Potato Dextrose Broth) to each well. Add the this compound dilutions to the respective wells. Include solvent controls (medium with DMSO) and negative controls (medium only).

-

Inoculation: Inoculate each well (except the negative control) with the prepared pathogen suspension.

-

Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25°C) in the dark.

-

Data Collection: At regular intervals (e.g., 24, 48, and 72 hours), measure the fungal growth. This can be done spectrophotometrically by reading the optical density (OD) at 600 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that causes 50% growth inhibition) by plotting the inhibition data against the logarithm of the fungicide concentration and fitting to a dose-response curve.

RNA Polymerase I Activity Assay

This protocol provides a method to assess the inhibitory effect of this compound on RNA polymerase I activity in isolated fungal nuclei. This is a radiolabel-based assay.

Materials:

-

Fungal mycelium

-

Nuclei isolation buffer

-

Reaction buffer containing ATP, CTP, GTP, and radiolabeled UTP (e.g., [α-³²P]UTP)

-

α-amanitin (to inhibit RNA polymerase II and III)

-

This compound test solutions

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Nuclei Isolation: Harvest fungal mycelium and homogenize in a nuclei isolation buffer to release the nuclei. Purify the nuclei by centrifugation.

-

Reaction Setup: In microcentrifuge tubes, set up the reaction mixtures containing the reaction buffer, isolated nuclei, and α-amanitin.

-

This compound Treatment: Add different concentrations of this compound to the respective tubes. Include a control with no this compound.

-

Initiate Transcription: Start the reaction by adding the radiolabeled UTP and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

-

Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

RNA Precipitation and Collection: Incubate on ice to allow for complete precipitation. Collect the precipitated RNA by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the RNA polymerase I activity. Calculate the percentage of inhibition of RNA polymerase I activity for each this compound concentration compared to the control.

Conclusion

This compound is a potent and selective fungicide targeting a fundamental process in Oomycete pathogens. Its specific inhibition of RNA polymerase I makes it a valuable tool for managing diseases caused by Pythium and Phytophthora. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working on the development and application of fungicides. Further research to determine the precise efficacy against a broader range of Oomycetes and to investigate potential resistance mechanisms will be beneficial for its continued effective use.

References

- 1. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 3. This compound (Ref: IPE 134) [sitem.herts.ac.uk]

- 4. This compound-M [sitem.herts.ac.uk]

- 5. glpbio.com [glpbio.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Furalaxyl (C₁₇H₁₉NO₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furalaxyl is a systemic fungicide belonging to the acylalanine chemical class, first introduced by Ciba-Geigy in 1977.[1] As an alanine derivative, it is specifically a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate.[2] this compound is recognized for its protective and curative action against a range of plant-pathogenic fungi, particularly those within the order Peronosporales (Oomycetes).[3][4] Its systemic nature allows it to be absorbed by the plant and translocated, providing comprehensive protection against infections.[5][6] The compound exists as a racemic mixture of (R)- and (S)-enantiomers, though it is the (R)-enantiomer, also known as this compound-M, that possesses the primary fungicidal activity.[7] This guide provides an in-depth overview of this compound's chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Physicochemical and Structural Properties

This compound is a white crystalline solid.[1] It is characterized by its low solubility in water and higher solubility in organic solvents.[8] Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉NO₄ | [2][9][10] |

| Molecular Weight | 301.34 g/mol | [2][9][10] |

| CAS Number | 57646-30-7 | [2][9][10] |

| IUPAC Name | methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | [2] |

| Synonyms | Fonganil, Fongarid, CGA 38140 | [1][2] |

| Melting Point | 70-84 °C (two crystal forms) | [1][9] |

| Density | 1.22 g/cm³ | [1] |

| Water Solubility | 0.23 g/L (230 mg/L) at 20 °C | [1][8] |

| InChI Key | CIEXPHRYOLIQQD-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | [2] |

Synthesis and Chemical Structure

This compound is synthesized from 2,6-dimethylaniline and methyl 2-bromopropionate, with the resulting product further reacting with furan-2-carbonyl chloride.[1] This synthesis produces a racemic 1:1 mixture of the (S) and (R) enantiomers.[1]

A general laboratory procedure for synthesizing acylalanines involves a two-step process. First, an aniline derivative is reacted with a chloropropionate in a solvent like DMF with potassium carbonate and potassium iodide. The resulting intermediate is then acylated using an acid chloride (like furan-2-carbonyl chloride) in the presence of a base such as triethylamine.[3]

Figure 1: General synthesis pathway for this compound.

Mechanism of Action

This compound's fungicidal activity stems from its ability to specifically inhibit nucleic acid synthesis in susceptible fungi.[5][6] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 4, which are known as phenylamides. The primary molecular target is RNA Polymerase I , an essential enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[1][3]

By inhibiting RNA Polymerase I, this compound effectively blocks the synthesis of rRNA.[1][3] Since rRNA is a critical structural component of ribosomes, this disruption halts protein synthesis, leading to the cessation of mycelial growth and eventual cell death.[11] This mode of action is highly specific to Oomycetes.[3][8]

Figure 2: Signaling pathway of this compound's inhibitory action.

Biological Activity and Applications

This compound exhibits potent, selective activity against fungi in the order Peronosporales.[3][4] It is used to control soil-borne diseases on ornamental plants caused by pathogens such as Pythium and Phytophthora spp., which are responsible for damping-off and root rot.[1][8] It is also effective against downy mildews like Peronospora spp.[5] The fungicide has both protective (preventative) and curative properties, meaning it can be effective even after the initial stages of infection.[1][5]

Experimental Protocols

The analysis of this compound in various matrices is crucial for residue monitoring, environmental fate studies, and quality control. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]

| Technique | Matrix | Purpose | Key Parameters | Source(s) |

| GC-NPD | Soil, Peat, Nutrient Solution | Residue Analysis | Extraction: Acetone (Soxhlet) or Chloroform (LLE). Detection: Nitrogen-Phosphorus Detector. | [12] |

| HPLC-MS/MS | Soil, Earthworms | Enantioselective Analysis | Column: Chiral stationary phase (e.g., CHIRALCEL OD-3R). Mobile Phase: Acetonitrile/Water with formic acid. Detection: ESI-MS/MS. | [13] |

6.1 Protocol: Residue Analysis in Soil by GC-NPD

This protocol is adapted from the methodology for determining this compound residues in agricultural samples.[12]

1. Sample Preparation and Extraction:

- Air-dry and sieve (2 mm) soil samples.

- For soil and peat composts, perform a Soxhlet extraction using acetone.

- For nutrient solutions or plant macerates, perform a liquid-liquid extraction (LLE) by partitioning with chloroform.

- For LLE extracts, evaporate the chloroform and redissolve the residue in acetone for analysis.

2. Gas Chromatography (GC) Conditions:

- Injector: Splitless mode.

- Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).

- Carrier Gas: Helium or Nitrogen.

- Oven Program: A temperature gradient suitable for eluting this compound (e.g., initial temp 150°C, ramp to 250°C).

- Detector: Nitrogen-Phosphorus Detector (NPD).

3. Quantification:

- Prepare a calibration curve using analytical standards of this compound.

- Quantify the sample concentration based on the peak area relative to the calibration curve. The reported limit of detection for this method is approximately 0.1 mg/kg for soils.[12]

Sample [label="Soil / Peat Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Prep [label="Air-dry and Sieve (2mm)", fillcolor="#FBBC05", fontcolor="#202124"];

Extract [label="Soxhlet Extraction\n(Acetone)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Concentrate [label="Concentrate Extract", fillcolor="#FBBC05", fontcolor="#202124"];

Analysis [label="GC-NPD Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Processing &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> Prep -> Extract -> Concentrate -> Analysis -> Data;

}

Figure 3: Experimental workflow for GC-based residue analysis.

Toxicological and Safety Information

This compound is classified as moderately toxic. Proper safety precautions, including the use of gloves and masks, should be observed during handling.[5]

| Hazard Type | GHS Classification | Details | Source(s) |

| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. | [1][2] |

| Aquatic Hazard | Chronic Category 3 | H412: Harmful to aquatic life with long lasting effects. | [2] |

| LD₅₀ (Oral, Rat) | 940 mg/kg | - | [1] |

| Pictograms | GHS07 (Exclamation Mark) | Indicates acute toxicity, skin/eye irritation, etc. | [2] |

| Precautionary Statements | P264, P270, P273, P301+P317, P330, P501 | Wash hands thoroughly, do not eat/drink/smoke when using, avoid release to the environment, if swallowed: get medical help, rinse mouth, dispose of contents/container appropriately. | [2] |

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. CAS 57646-30-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound (Ref: IPE 134) [sitem.herts.ac.uk]

- 8. This compound , Analysis standard reagent , 57646-30-7 - CookeChem [cookechem.com]

- 9. accustandard.com [accustandard.com]

- 10. esslabshop.com [esslabshop.com]

- 11. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of residues of this compound and metalaxyl in nutrient solution, peat compost and soil samples by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Gas Chromatography Protocol for Furalaxyl Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of Furalaxyl residues in environmental and agricultural matrices using gas chromatography (GC). The described methodology is applicable for both quantitative and qualitative analysis, employing either a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) for sensitive and selective detection. The protocol includes comprehensive steps for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. Method validation parameters are summarized to demonstrate the robustness and reliability of the procedure.

Introduction